Bis(tricyclohexylphosphine)nickel(II) chloride
Overview
Description
Bis(tricyclohexylphosphine)nickel(II) chloride: is an organometallic compound with the formula ([ (C_6H_{11})_3P]_2NiCl_2). It is a dark red-purple crystalline solid that is used as a catalyst in various chemical reactions. The compound is known for its role in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Bis(tricyclohexylphosphine)nickel(II) chloride is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the transformation of these molecules into the desired products .
Mode of Action
The compound interacts with its targets by facilitating bond formation and breakage, thereby enabling the transformation of reactants into products . For instance, it has been used in dehydrobrominative polycondensation, arylation reactions, cross-coupling reactions, and olefin dimerization .
Biochemical Pathways
This compound affects various biochemical pathways depending on the specific reaction it is catalyzing . For example, in Suzuki-Miyaura cross-coupling reactions, it facilitates the formation of biaryl compounds through the cleavage of carbon-nitrogen bonds .
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of the desired products from the reactant molecules . This can include the formation of new carbon-carbon bonds, the cleavage of existing bonds, or the rearrangement of molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other substances that may interact with the catalyst . For instance, certain solvents may increase the catalyst’s effectiveness, while others may inhibit its activity .
Biochemical Analysis
Biochemical Properties
Bis(tricyclohexylphosphine)nickel(II) chloride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions involves the coordination of the nickel center with the phosphine ligands, which stabilizes the transition state and lowers the activation energy of the reaction .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its catalytic activity. It can influence cell function by altering the rates of biochemical reactions within the cell. For example, it may affect cell signaling pathways by modifying the activity of enzymes involved in signal transduction . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nickel center can coordinate with various ligands, including phosphines and halides, to form stable complexes. These complexes can then interact with enzymes, either inhibiting or activating their activity . For instance, in the Suzuki-Miyaura reaction, the nickel complex facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy . This mechanism is crucial for the compound’s role as a catalyst in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to air or moisture can lead to degradation, reducing its catalytic efficiency . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme activity and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to organs and tissues . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. It interacts with enzymes and cofactors to facilitate reactions such as dehydrobrominative polycondensation and arylation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for its function as a catalyst in organic synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function . For example, the compound may be transported to specific cellular compartments where it can exert its catalytic effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For instance, the compound may be localized to the mitochondria, where it can influence metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(tricyclohexylphosphine)nickel(II) chloride can be synthesized by reacting nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving nickel(II) chloride in a solvent such as ethanol or acetonitrile.
- Adding tricyclohexylphosphine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in high purity forms (99% and above) to meet the requirements of various applications .
Chemical Reactions Analysis
Types of Reactions: Bis(tricyclohexylphosphine)nickel(II) chloride undergoes several types of reactions, including:
Oxidative Addition: The compound can participate in oxidative addition reactions, where it forms a bond with a substrate, increasing its oxidation state.
Reductive Elimination: It can also undergo reductive elimination, where it releases a product and decreases its oxidation state.
Substitution Reactions: The compound can undergo ligand exchange reactions, where one ligand is replaced by another
Common Reagents and Conditions:
Oxidative Addition: Common reagents include aryl halides and alkyl halides. The reaction is typically carried out in the presence of a base such as potassium carbonate.
Reductive Elimination: This reaction often occurs under mild conditions, sometimes facilitated by heating.
Substitution Reactions: Ligand exchange reactions can be carried out using various phosphine ligands under ambient conditions
Major Products:
Cross-Coupling Products: The compound is widely used in cross-coupling reactions, leading to the formation of biaryls and other complex organic molecules.
Borylation Products: It can catalyze the borylation of aryl fluorides, resulting in the formation of aryl boronic acids
Scientific Research Applications
Bis(tricyclohexylphosphine)nickel(II) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including Suzuki-Miyaura coupling, Kumada coupling, and olefin dimerization.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials for electronic devices
Comparison with Similar Compounds
Bis(tricyclohexylphosphine)nickel(II) chloride can be compared with other similar compounds, such as:
Bis(triphenylphosphine)nickel(II) chloride: This compound has similar catalytic properties but different ligand structures, leading to variations in reactivity and selectivity.
Dichlorobis(triphenylphosphine)nickel(II): Another similar compound with different ligand structures, used in similar catalytic applications
Uniqueness: The uniqueness of this compound lies in its ability to facilitate a wide range of catalytic reactions with high efficiency and selectivity. Its bulky tricyclohexylphosphine ligands provide steric protection, enhancing its stability and reactivity in various chemical processes .
Properties
IUPAC Name |
dichloronickel;tricyclohexylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBOYPGZVFUCQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Cl2NiP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102993 | |
Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19999-87-2 | |
Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(tricyclohexylphosphine)nickel(II) Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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